2-(6-Chloroindol-1-yl)acetamide
Description
2-(6-Chloroindol-1-yl)acetamide is a synthetic indole derivative characterized by a chloro substituent at the 6-position of the indole ring and an acetamide group at the 1-position. Its molecular formula is C₁₀H₉ClN₂O, with an average molecular mass of 208.65 g/mol and a monoisotopic mass of 208.0405 g/mol. The compound’s structure (Figure 1) renders it a versatile scaffold for chemical modifications, enabling diverse biological and industrial applications.
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFZSXVCPZYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Auxin-like Activity
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) acts as a synthetic auxin agonist, mimicking plant growth regulators like indole-3-acetic acid (IAA). Its phenoxy and triazole groups enhance binding to auxin receptors, promoting root elongation and stress responses .
Antioxidant Properties
- Derivatives such as 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit significant antioxidant activity, attributed to the hydroxyimino group’s free radical scavenging capacity. The chloro substituent in this compound may similarly influence redox properties.
Herbicidal Activity
- Acetochlor (a chloroacetamide herbicide) shares functional group homology with this compound.
Pharmaceutical Potential
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives () demonstrate anti-inflammatory and anticancer activities due to benzothiazole and fluorinated substituents. While this compound lacks such groups, its indole core is a common pharmacophore in drug discovery.
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